2,7-Dinitro-1-benzofuran
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Overview
Description
2,7-Dinitro-1-benzofuran is a chemical compound belonging to the benzofuran family, characterized by the presence of two nitro groups at the 2 and 7 positions on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dinitro-1-benzofuran typically involves the nitration of 1-benzofuran. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dinitro-1-benzofuran undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Oxidation: The benzofuran ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2,7-Diamino-1-benzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: Oxidized benzofuran derivatives.
Scientific Research Applications
2,7-Dinitro-1-benzofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2,7-Dinitro-1-benzofuran involves its interaction with biological molecules through its nitro groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, but it is believed to affect cellular redox balance and enzyme activity .
Comparison with Similar Compounds
2-Nitrobenzofuran: Similar in structure but with only one nitro group.
3-Nitrobenzofuran: Another nitro-substituted benzofuran with different reactivity.
2,5-Dinitrobenzofuran: Contains two nitro groups at different positions, leading to different chemical properties
Uniqueness: The presence of two nitro groups at the 2 and 7 positions enhances its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions and a potential candidate for drug development .
Properties
CAS No. |
69227-71-0 |
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Molecular Formula |
C8H4N2O5 |
Molecular Weight |
208.13 g/mol |
IUPAC Name |
2,7-dinitro-1-benzofuran |
InChI |
InChI=1S/C8H4N2O5/c11-9(12)6-3-1-2-5-4-7(10(13)14)15-8(5)6/h1-4H |
InChI Key |
AUHLOLLFEHOCQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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